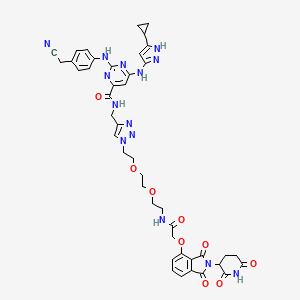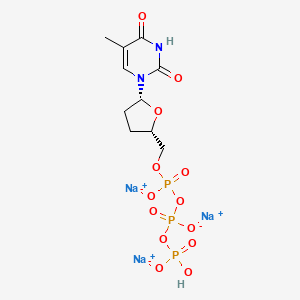
Amphotericin B-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amphotericin B-13C6 is a polyene antifungal agent that is labeled with carbon-13 isotopes. It is derived from Streptomyces nodosus and is used primarily in scientific research to study the pharmacokinetics and metabolism of Amphotericin B. This compound is known for its broad-spectrum antifungal activity and is particularly effective against a variety of fungal pathogens .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Amphotericin B-13C6 is synthesized by incorporating carbon-13 isotopes into the Amphotericin B molecule. The primary method involves the fermentation of Streptomyces nodosus in a medium enriched with carbon-13 labeled substrates. This process ensures that the resulting Amphotericin B contains the desired isotopic label .
Industrial Production Methods
The industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation conditions are optimized to maximize the yield of Amphotericin B while ensuring the incorporation of carbon-13 isotopes. Key factors include the composition of the fermentation medium, temperature, pH, and oxygen levels .
Analyse Chemischer Reaktionen
Types of Reactions
Amphotericin B-13C6 undergoes several types of chemical reactions, including:
Oxidation: Amphotericin B can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the double bonds in the polyene structure.
Substitution: Substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of Amphotericin B that retain or enhance its antifungal properties. These derivatives are often used to study the structure-activity relationship of the compound .
Wissenschaftliche Forschungsanwendungen
Amphotericin B-13C6 is widely used in scientific research due to its labeled isotopes, which allow for detailed studies of its pharmacokinetics and metabolism. Its applications include:
Chemistry: Used as a tracer in studies of chemical reactions and pathways.
Biology: Helps in understanding the interaction of Amphotericin B with cellular components.
Medicine: Used in the development of new antifungal therapies and in studying drug resistance.
Industry: Employed in the production of labeled compounds for research and development
Wirkmechanismus
Amphotericin B-13C6 exerts its antifungal effects by binding irreversibly to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane integrity, leading to the formation of pores that allow the leakage of intracellular components, ultimately causing cell death. The molecular targets include ergosterol and other sterols in the fungal cell membrane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amphotericin B: The non-labeled version of Amphotericin B.
Amphotericin B lipid complex: A lipid-associated formulation designed to reduce toxicity.
Liposomal Amphotericin B: Another lipid-based formulation with improved pharmacokinetics.
Amphotericin B colloidal dispersion: A formulation aimed at reducing infusion-related reactions.
Uniqueness
Amphotericin B-13C6 is unique due to its carbon-13 labeling, which allows for precise tracking and analysis in research studies. This isotopic labeling provides a significant advantage in studying the pharmacokinetics, metabolism, and mechanism of action of Amphotericin B, making it an invaluable tool in scientific research .
Eigenschaften
Molekularformel |
C47H73NO17 |
|---|---|
Molekulargewicht |
930.0 g/mol |
IUPAC-Name |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(113C)methyl(2,3,4,5,6-13C5)oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C47H73NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1/i4+1,30+1,41+1,43+1,44+1,46+1 |
InChI-Schlüssel |
APKFDSVGJQXUKY-KMXRAAAGSA-N |
Isomerische SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[13C@H]3[13C@H]([13C@H]([13C@@H]([13C@H](O3)[13CH3])O)N)O |
Kanonische SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


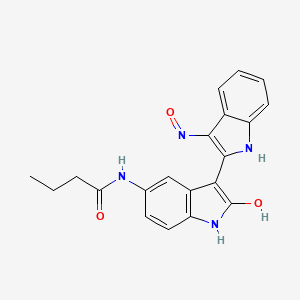
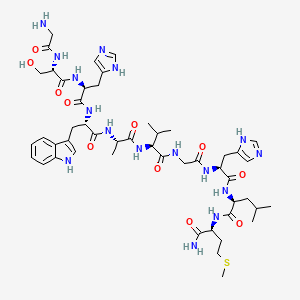
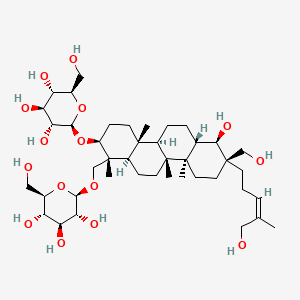
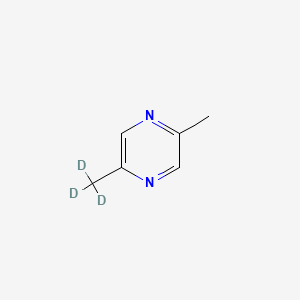
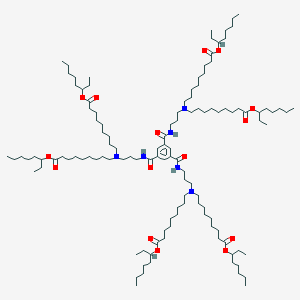
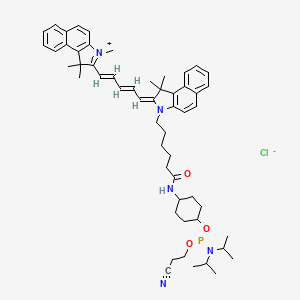
![8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B12384510.png)
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]penta-2,4-dienamide](/img/structure/B12384512.png)
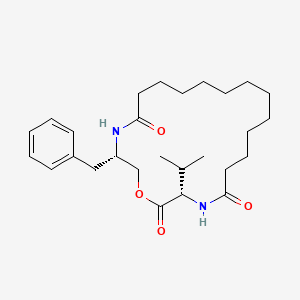
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12384523.png)

![6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane](/img/structure/B12384541.png)
